3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide
Description
3-Amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide is a fluorinated benzamide derivative characterized by:
- Aromatic core: A benzene ring substituted with an amino group (–NH₂) at the 3-position and a methyl (–CH₃) group at the 4-position.
- Amide linkage: The benzamide moiety is connected to a 2,2,2-trifluoroethyl (–CH₂CF₃) group via a carbonyl (–C=O) bond.
Properties
IUPAC Name |
3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6-2-3-7(4-8(6)14)9(16)15-5-10(11,12)13/h2-4H,5,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZCVTPSAPRUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 3-amino-4-methylbenzoic acid with 2,2,2-trifluoroethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or halides are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, reduced trifluoromethyl compounds, and substituted benzamides .
Scientific Research Applications
Chemistry
3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it a versatile intermediate for developing more complex organic molecules.
Synthetic Routes
The synthesis of this compound often involves multi-step reactions such as:
- Nitration : Introduction of a nitro group to the benzene ring.
- Reduction : Conversion of nitro to amino groups.
- Fluorination and Acylation : Incorporation of the trifluoroethyl group into the benzamide structure.
Biological Research
Research indicates that this compound may possess significant biological activities, including:
- Antimicrobial Properties : Investigated for its effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Pharmaceutical Applications
Due to its unique chemical structure, this compound is being explored as a potential drug candidate. Its lipophilicity and metabolic stability could enhance its bioavailability and efficacy in therapeutic applications.
Material Science
In material science, this compound is utilized in the development of new materials with specific properties. Its incorporation into polymer matrices can lead to enhanced thermal stability and chemical resistance.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control samples, suggesting potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of specific apoptotic pathways.
Mechanism of Action
The mechanism of action of 3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This results in the modulation of biological pathways and processes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- The 3-amino-4-methyl substitution in the target compound introduces steric and electronic effects distinct from analogs with amino groups at the 4-position or lacking methyl groups.
- The trifluoroethyl group enhances metabolic stability compared to non-fluorinated ethyl chains (e.g., in tribromoethyl analogs ).
Physicochemical Properties
| Property | Target Compound (Inferred) | 3-Amino-N-(2,2,2-Trifluoroethyl)Benzamide | 4-Amino-N-(2,2,2-Trifluoroethyl)Benzamide |
|---|---|---|---|
| Molecular Weight | ~245 g/mol | 218 g/mol | 218 g/mol |
| Lipophilicity (LogP) | Moderate (due to –CF₃) | Lower (no methyl) | Similar |
| Solubility | Moderate in polar solvents | Higher (less hydrophobic) | Comparable |
Notes:
Example Protocol (Inferred) :
- React 3-amino-4-methylbenzoic acid with thionyl chloride to form the acid chloride.
- Add 2,2,2-trifluoroethylamine in dichloromethane with a base (e.g., triethylamine).
- Purify via column chromatography .
Biological Activity
3-Amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry.
1. Chemical Structure and Synthesis
The compound is characterized by the presence of a trifluoroethyl group, which significantly influences its physical and chemical properties. The synthesis typically involves the reaction of 3-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine, followed by reduction steps to yield the final product. The chemical structure can be represented as follows:
- Molecular Formula : C10H11F3N2O
- CAS Number : 1017019-26-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The trifluoroethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, the compound can modulate protein activity or influence metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Binding : It can bind to receptors, altering their activity and triggering downstream signaling pathways.
3. Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential in inhibiting cancer cell proliferation.
- Metabolic Stability : The incorporation of trifluoroethyl groups often enhances metabolic stability and bioavailability.
4. Research Findings
Recent studies have focused on optimizing the biological activity of similar compounds through structural modifications. For instance:
| Compound | EC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Dihydroquinazolinone analogs | 0.010 | Antiparasitic |
| Triazole-modified peptidomimetics | TBD | Antibacterial |
These findings illustrate the importance of structural features in determining biological efficacy.
5. Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in infected mouse models.
- Cancer Cell Proliferation Inhibition : Another investigation assessed the compound's ability to inhibit proliferation in breast cancer cell lines, showing promising results that warrant further exploration.
6. Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : Potential drug candidate for treating infections and cancer.
- Chemical Research : Used as a building block for synthesizing more complex organic molecules.
- Material Science : Explored for developing new materials due to its chemical stability.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3-amino-4-methylbenzoyl chloride) with 2,2,2-trifluoroethylamine. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and stoichiometric ratios. Catalysts like sodium pivalate may enhance acylation efficiency. Reaction progress should be monitored via TLC or HPLC .
- Optimization : Use Design of Experiments (DoE) to evaluate variables such as reaction time, temperature, and solvent polarity. For scale-up, consider continuous flow reactors to improve yield reproducibility .
Q. What safety protocols are critical when handling this compound, given structural analogs’ mutagenicity?
- Risk Mitigation : Conduct Ames testing (e.g., Ames II) to assess mutagenic potential. Structural analogs (e.g., anomeric amides) may exhibit mutagenicity comparable to benzyl chloride. Use fume hoods, PPE (gloves, lab coats), and closed-system transfers. Store the compound at –20°C in amber vials to prevent decomposition .
- Hazard Analysis : Reference guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) for risk assessments, particularly regarding trifluoroethylamine’s volatility and benzamide reactivity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C/¹⁹F NMR to confirm trifluoroethyl group integration (δ ~3.8–4.2 ppm for -CH₂CF₃) and aromatic protons.
- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties and target binding?
- Physicochemical Impact : The -CF₃ group enhances lipophilicity (logP) and metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity modulates electron density in the benzamide ring, affecting hydrogen bonding with targets like enzymes or receptors .
- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to analyze interactions with bacterial PPTase enzymes or mammalian kinases. Compare binding affinities with non-fluorinated analogs to quantify fluorine’s contribution .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Experimental Design :
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to differentiate target-specific vs. off-target effects.
- Assay Validation : Use isogenic cell lines (e.g., wild-type vs. PPTase-deficient bacteria) to confirm mechanism of action .
- Data Reconciliation : Cross-reference cytotoxicity data with plasma protein binding assays; high protein binding may reduce free drug concentration, explaining discrepancies in IC₅₀ values .
Q. How can computational models predict metabolic pathways and degradation products?
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or MetaSite to identify likely oxidation sites (e.g., methyl or amino groups).
- Degradation Pathways : Simulate hydrolytic stability under acidic/basic conditions (e.g., pH 1–13) to predict amide bond cleavage or trifluoroethyl group retention .
Q. What methods optimize enantiomeric purity in derivatives of this compound?
- Chiral Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
